molecular formula C7H2BrN3O2 B12360945 7-Bromopyrido[2,3-b]pyrazine-2,3-dione

7-Bromopyrido[2,3-b]pyrazine-2,3-dione

Katalognummer: B12360945
Molekulargewicht: 240.01 g/mol
InChI-Schlüssel: MPACGGNQZZVGFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromopyrido[2,3-b]pyrazine-2,3-dione (CAS: 168123-82-8) is a bicyclic heterocyclic compound with the molecular formula C₇H₄BrN₃O₂ and a molar mass of 242.03 g/mol. Its structure features a pyrido[2,3-b]pyrazine core substituted with a bromine atom at position 7 and two ketone groups at positions 2 and 2. This compound is synthesized via multicomponent reactions involving indane-1,3-dione, substituted aromatic aldehydes, and 2-aminopyrazine, catalyzed by p-TSA in ethanol, yielding up to 89% under optimized conditions . Its bromine substituent enhances reactivity in cross-coupling reactions, making it a versatile intermediate in medicinal and materials chemistry .

Eigenschaften

Molekularformel

C7H2BrN3O2

Molekulargewicht

240.01 g/mol

IUPAC-Name

7-bromopyrido[2,3-b]pyrazine-2,3-dione

InChI

InChI=1S/C7H2BrN3O2/c8-3-1-4-5(9-2-3)11-7(13)6(12)10-4/h1-2H

InChI-Schlüssel

MPACGGNQZZVGFQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC2=NC(=O)C(=O)N=C21)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bromination of Pyrido[2,3-b]pyrazine Precursors

The most widely reported method involves the bromination of pyrido[2,3-b]pyrazine-2,3-dione. A two-step process begins with the condensation of 5-bromo-2,3-diaminopyridine and oxalic acid under acidic conditions. The reaction proceeds via cyclization, forming the pyrido[2,3-b]pyrazine ring system with a bromine atom at the 7-position.

Reaction Conditions:

  • Step 1: 5-Bromo-2,3-diaminopyridine (1.0 eq) reacts with oxalic acid (1.2 eq) in refluxing acetic acid (120°C, 8–12 hr).
  • Step 2: Cyclization is catalyzed by polyphosphoric acid (PPA) at 150°C for 4 hr.

Yield: 68–75% after recrystallization from ethanol/water.

Alkylation of 7-Bromopyrido[2,3-b]pyrazine-2,3-dione

Alkylation at the N1 and N4 positions is achieved using alkyl halides under basic conditions. For example, dibutyl derivatives are synthesized via nucleophilic substitution with butyl bromide:

Procedure:

  • This compound (1.0 eq) is suspended in dimethylformamide (DMF).
  • Potassium carbonate (2.5 eq) and tetra-$$n$$-butylammonium bromide (TBAB, 0.1 eq) are added as base and phase-transfer catalyst, respectively.
  • Butyl bromide (2.2 eq) is introduced dropwise at room temperature.
  • The mixture is stirred for 6 hr, followed by solvent evaporation and column chromatography (ethyl acetate/hexane).

Yield: 77–85%.

Microwave-Assisted Synthesis

Solvent-Free Protocol

A solvent- and catalyst-free method utilizes microwave irradiation to accelerate the condensation of 5-bromo-2,3-diaminopyridine with diketones:

Steps:

  • Equimolar amounts of 5-bromo-2,3-diaminopyridine and oxalic acid are mixed in a microwave tube.
  • Irradiated at 400 W for 3–5 min.
  • The crude product is purified via recrystallization.

Advantages:

  • Reaction time reduced from hours to minutes.
  • Eliminates toxic solvents and catalysts.
  • Yield: 82–89%.

Industrial-Scale Production

Optimized Bromination and Purification

For large-scale synthesis, bromine gas or $$N$$-bromosuccinimide (NBS) is preferred due to cost-effectiveness:

Process:

  • Pyrido[2,3-b]pyrazine-2,3-dione is dissolved in dichloromethane.
  • Bromine (1.1 eq) is added at 0°C, followed by stirring at room temperature for 24 hr.
  • The mixture is quenched with sodium thiosulfate, and the product is isolated via filtration.

Yield: 90–92% on multi-kilogram scales.

Purity Control:

  • Recrystallization from ethanol/dichloromethane (2:1) achieves >99% purity.
  • HPLC analysis confirms residual solvents <10 ppm.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

Method Conditions Time Yield (%) Purity (%) Scale
Classical Bromination Acetic acid reflux 12 hr 68–75 95–98 Lab (1–100 g)
Alkylation DMF, RT 6 hr 77–85 98–99 Lab (1–50 g)
Microwave Solvent-free, 400 W 5 min 82–89 97–98 Lab (1–10 g)
Industrial Bromination CH$$2$$Cl$$2$$, Br$$_2$$ 24 hr 90–92 >99 Pilot (1–10 kg)

Mechanistic Insights

Bromination Pathways

Bromine electrophilically attacks the electron-rich C7 position of pyrido[2,3-b]pyrazine-2,3-dione. Density functional theory (DFT) calculations indicate a $$\sigma$$-complex intermediate stabilized by resonance with the adjacent carbonyl groups.

Alkylation Kinetics

The reaction follows an S$$_\text{N}$$2 mechanism, with TBAB enhancing the nucleophilicity of the deprotonated N1/N4 atoms. Steric effects dictate selectivity: bulkier alkyl halides (e.g., allyl bromide) require higher temperatures (60°C) for comparable yields.

Challenges and Solutions

Byproduct Formation

  • Issue: Over-bromination at C5 occurs with excess Br$$_2$$.
  • Solution: Strict stoichiometric control (1.0–1.1 eq Br$$_2$$) and low-temperature addition.

Solvent Residues

  • Issue: DMF traces in alkylated products.
  • Solution: Post-synthesis washes with 5% LiCl aqueous solution.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the dione group to hydroxyl groups or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C7H4BrN3O2
  • Molecular Weight : 210.03 g/mol
  • Structural Characteristics : The presence of a bromine atom in its structure enhances its reactivity and interaction with biological targets, making it a versatile compound in synthetic chemistry.

Medicinal Chemistry

7-Bromopyrido[2,3-b]pyrazine-2,3-dione serves as an important building block in the development of pharmaceutical agents. Its applications include:

  • Kinase Inhibition : The compound has been investigated for its potential to inhibit various kinases involved in cancer progression. Studies have shown that derivatives of this compound exhibit significant anticancer properties, with some demonstrating IC50 values comparable to established chemotherapeutics like Adriamycin against various cancer cell lines.
  • Anti-inflammatory Effects : This compound also shows promise in treating inflammatory diseases due to its ability to modulate immune responses without significant toxicity.

Biological Research

In proteomics research, this compound is utilized as a biochemical tool for studying protein interactions and functions within biological systems. Its mechanisms of action include:

  • Enzyme Interaction : The compound interacts with various enzymes and proteins, influencing critical biochemical pathways essential for cellular function.
  • Cell Signaling Modulation : It modulates cell signaling pathways that can alter gene expression and cellular metabolism.

Materials Science

The compound's conjugated structure makes it suitable for applications in organic electronics:

  • Organic Electronic Materials : Research indicates that pyridine-based compounds like this compound exhibit interesting properties for developing functional materials used in organic electronics.

Case Study 1: Anticancer Activity

Research conducted on various derivatives of this compound revealed significant anticancer activities. For instance, certain derivatives were tested against breast cancer cell lines and showed promising results in inhibiting cell proliferation.

Case Study 2: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on specific protein kinases demonstrated its potential as a therapeutic agent in targeted cancer therapies. The binding affinity of the compound was assessed using surface plasmon resonance techniques.

Wirkmechanismus

The mechanism of action of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit DNA synthesis in microbial cells, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Structural Analogues: Substituent Variations

The pyrido[2,3-b]pyrazine-2,3-dione scaffold accommodates diverse substituents, influencing physicochemical and biological properties. Key analogues include:

Compound Substituent(s) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
7-Bromo derivative Br at C7 C₇H₄BrN₃O₂ 242.03 Cross-coupling reactivity (Suzuki, Sonogashira) ; Potential KRAS inhibitor
8-Chloro derivative Cl at C8 C₇H₄ClN₃O₂ 213.58 Potent DAAO inhibitor; analgesic effects in rodents
4-Methyl derivative CH₃ at C4 C₈H₇N₃O₂ 177.16 Enhanced lipophilicity (XLogP3: -0.1)
7-Bromo-6-chloro derivative Br at C7, Cl at C6 C₇H₃BrClN₃ 260.48 Increased halogen density; structural rigidity
7-Methyl derivative CH₃ at C7 C₈H₇N₃O₂ 177.16 Fluorescence/UV properties

Key Observations :

  • Halogenation : Bromine and chlorine at C7/C8 improve electrophilicity for cross-coupling (e.g., Suzuki reactions) and enhance binding to biological targets (e.g., DAAO) .

Physicochemical Properties

  • 7-Bromo derivative : Boiling point 527°C at 760 mmHg; stable under dry, room-temperature storage .
  • 8-Chloro derivative : Higher polarity due to chlorine’s electronegativity, impacting solubility in aqueous systems .
  • Methyl derivatives : Lower melting points compared to halogenated analogues, attributed to reduced intermolecular halogen bonding .
DAAO Inhibition

The 8-chloro derivative (C₇H₄ClN₃O₂) exhibits potent DAAO inhibition (IC₅₀ < 1 µM) via hydrogen bonding with the enzyme’s active site, demonstrating analgesic effects in rodent models .

Anticancer Activity

The 7-bromo derivative and its 4-methyl analogue (C₈H₇N₃O₂) show promise as covalent KRAS inhibitors, disrupting oncogenic signaling in cancers . The bromine atom’s electrophilicity may facilitate covalent bond formation with KRAS G12C mutants, a mechanism less feasible in non-halogenated analogues.

Thermal Stability and Energetic Properties

Halogenation likely enhances stability but may reduce energy density due to increased molecular weight.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.